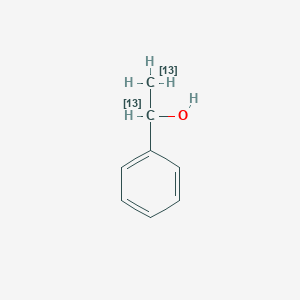

1-Phenylethanol-1,2-13C2

Description

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a fundamental technique in which an atom within a molecule is substituted with its isotope, which has the same number of protons but a different number of neutrons. studysmarter.co.ukwikipedia.org This subtle change in mass does not significantly alter the chemical reactivity of the molecule but provides a detectable signature. metwarebio.com Stable isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be used to trace the journey of molecules through complex chemical reactions and biological pathways. wikipedia.orgsymeres.com

The applications of isotopic labeling are vast and impactful:

Mechanistic Elucidation: By tracking the position of the labeled atoms in the products of a reaction, chemists can deduce the step-by-step process, or mechanism, by which the transformation occurs. northeastern.edu

Metabolic Flux Analysis: In biochemistry, labeled compounds are introduced into cells or organisms to map out metabolic pathways. wikipedia.org Researchers can follow the labeled atoms as they are incorporated into various metabolites, providing a dynamic view of cellular processes. creative-proteomics.com

Quantitative Analysis: Isotope dilution mass spectrometry utilizes isotopically labeled compounds as internal standards to achieve highly accurate and precise measurements of the concentration of a target substance. metwarebio.comresearchgate.net

Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can leverage the magnetic properties of certain isotopes, including ¹³C, to determine the three-dimensional structure of complex biomolecules. symeres.com

The use of stable isotopes is often preferred for long-term studies due to their non-radioactive nature, ensuring safety and experimental stability. studysmarter.co.ukcreative-proteomics.com

Overview of 1-Phenylethanol-1,2-13C2 as a Research Probe in Organic and Biochemical Systems

1-Phenylethanol-1,2-13C2, with its two ¹³C labels on the ethyl chain attached to the phenyl group, is a specialized research probe. sigmaaldrich.comsigmaaldrich.com This specific labeling pattern makes it particularly valuable for investigating reactions and processes involving the carbon backbone of the molecule.

In organic chemistry, this labeled compound can be used to study a variety of reactions, such as oxidation, reduction, and rearrangement. For instance, the oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) can be scrutinized to understand the precise bond-breaking and bond-forming events. abechem.com The known positions of the ¹³C atoms allow for unambiguous assignment of signals in analytical techniques like mass spectrometry and NMR spectroscopy, providing clear evidence for proposed reaction mechanisms. acs.org

In biochemical research, 1-Phenylethanol-1,2-13C2 can serve as a tracer to investigate the metabolism of aromatic compounds. ebi.ac.uk For example, it can be used in studies with microorganisms or enzyme preparations to understand how these systems process xenobiotic alcohols. researchgate.net The presence of the ¹³C label allows researchers to follow the metabolic fate of the carbon skeleton of 1-phenylethanol, determining whether it is incorporated into other molecules or excreted.

The table below summarizes some key research applications where 1-Phenylethanol-1,2-13C2 or similar labeled compounds are instrumental.

| Research Area | Specific Application | Analytical Technique(s) |

| Organic Chemistry | Elucidation of reaction mechanisms (e.g., oxidation, dehydration). northeastern.eduabechem.com | NMR Spectroscopy, Mass Spectrometry |

| Biochemistry | Metabolic pathway tracing of aromatic alcohols. acs.orgebi.ac.uk | Mass Spectrometry, Isotope Ratio Mass Spectrometry |

| Catalysis | Investigating the stereoselectivity of catalytic reactions. ebi.ac.uk | Chiral Chromatography, NMR Spectroscopy |

| Environmental Science | Studying the environmental fate and degradation of aromatic pollutants. symeres.com | Gas Chromatography-Mass Spectrometry (GC-MS) |

The strategic placement of the two ¹³C atoms in 1-Phenylethanol-1,2-13C2 provides a distinct advantage in spectroscopic analysis. In ¹³C NMR, the coupling between the two adjacent ¹³C nuclei provides valuable structural information. In mass spectrometry, the molecule exhibits a characteristic mass shift, making it easily distinguishable from its unlabeled counterpart. sigmaaldrich.com This precise labeling facilitates the detailed investigation of complex chemical and biological systems.

Properties

IUPAC Name |

1-phenyl(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-SPBYTNOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584005 | |

| Record name | 1-Phenyl(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285138-87-6 | |

| Record name | 1-Phenyl(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylethanol-1,2-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 1 Phenylethanol 1,2 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is indispensable for the structural characterization of isotopically labeled compounds. The presence of ¹³C labels profoundly influences both ¹³C and ¹H NMR spectra, providing definitive evidence of isotopic integrity and position.

¹³C NMR spectroscopy is the primary method for verifying the successful and specific incorporation of carbon-13 isotopes. In 1-Phenylethanol-1,2-¹³C₂, the signals corresponding to the labeled benzylic carbon (C1) and the methyl carbon (C2) are significantly enhanced in intensity compared to the natural abundance signals of the phenyl ring carbons.

The position of the labels is unequivocally confirmed by the presence of ¹³C-¹³C coupling (¹J_CC), a feature absent in the unlabeled molecule. This coupling between the adjacent ¹³C nuclei at C1 and C2 results in the splitting of their respective signals into doublets, providing conclusive proof of their connectivity. For instance, the reduction of acetophenone-2-¹³C yields 1-phenylethanol-2-¹³C, with the labeled carbinol carbon appearing around δ 69.8 ppm. In the doubly labeled 1-Phenylethanol-1,2-¹³C₂, both the C1 and C2 signals would be present with high intensity and exhibit this characteristic coupling.

Table 1: Expected ¹³C NMR Data for 1-Phenylethanol-1,2-¹³C₂

| Carbon Position | Expected Chemical Shift (δ) ppm (approx.) | Key Feature |

| ¹³C H(OH) (C1) | 70 | High intensity, split into a doublet by coupling to ¹³CH₃ |

| ¹³C H₃ (C2) | 25 | High intensity, split into a doublet by coupling to ¹³CH(OH) |

| Phenyl C_ipso | 145 | Natural abundance intensity, singlet |

| Phenyl C_ortho_ | 126 | Natural abundance intensity, singlet |

| Phenyl C_meta_ | 128 | Natural abundance intensity, singlet |

| Phenyl C_para_ | 127 | Natural abundance intensity, singlet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

1-Phenylethanol (B42297) is a chiral molecule, existing as (R) and (S) enantiomers. While enantiomers are indistinguishable in a standard achiral NMR environment, ¹H NMR spectroscopy becomes a powerful tool for assessing chiral purity when the enantiomers are converted into diastereomers. nih.gov This is typically achieved by reacting the racemic or enantiomerically enriched 1-phenylethanol with a chiral derivatizing agent, such as a chiral acid, to form diastereomeric esters. units.it

For example, reacting (R,S)-1-phenylethanol with (R)-(-)-acetoxyphenylacetic acid produces two diastereomers: (R,R) and (S,R)-1-phenylethyl acetoxyphenylacetate. nih.govunits.it These diastereomers are no longer mirror images and have distinct physicochemical properties, including different ¹H NMR spectra. nih.gov Protons in the chiral environment, particularly the benzylic methine proton (H1) and the methyl protons (H2), exhibit different chemical shifts for each diastereomer. units.it By integrating the distinct signals, the ratio of the diastereomers can be determined, which directly corresponds to the enantiomeric excess (e.e.) of the original alcohol sample. units.it

Table 2: Example ¹H NMR Chemical Shifts for Diastereomers of 1-Phenylethanol

| Diastereomer | Proton | Example Chemical Shift (δ) ppm |

| (S,R)-1-phenylethyl (R)-acetoxyphenylacetate | Methyl (CH₃) | 1.41 (doublet) |

| (R,R)-1-phenylethyl (R)-acetoxyphenylacetate | Methyl (CH₃) | 1.54 (doublet) |

Data derived from an experiment using (R)-(-)-acetoxyphenylacetic acid as a derivatizing agent. units.it

Mass Spectrometry (MS) Techniques

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of 1-Phenylethanol-1,2-¹³C₂.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous verification of isotopic incorporation. For 1-Phenylethanol-1,2-¹³C₂, the molecular formula is C₆H₅¹³C₂H₅O. The incorporation of two ¹³C atoms in place of ¹²C atoms results in a mass increase of approximately 2 Da compared to the unlabeled compound. sigmaaldrich.com HRMS can measure this mass difference with high precision, confirming the presence of both labels. Commercial sources for 1-Phenylethanol-1,2-¹³C₂ often specify an isotopic purity of 99 atom % ¹³C, a value confirmed by mass spectrometry. sigmaaldrich.com

Table 3: Theoretical Mass Data for Unlabeled and Labeled 1-Phenylethanol

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 1-Phenylethanol | C₈H₁₀O | 122.07316 |

| 1-Phenylethanol-1,2-¹³C₂ | C₆¹³C₂H₁₀O | 124.07981 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is a standard method for the analysis of volatile compounds like 1-phenylethanol. In the context of 1-Phenylethanol-1,2-¹³C₂, GC-MS is used to assess its chemical purity and to identify it in reaction mixtures. For example, in mechanistic studies, the labeled alcohol can be used as a starting material, and its products can be traced by their characteristic mass spectra. The dehydration of 1-phenylethanol-2-¹³C yields styrene-2-¹³C, which can be identified by its molecular ion peak at m/z 105 in the GC-MS analysis, confirming the retention of the label.

Furthermore, GC-MS is used for quantitative analysis. By using a known amount of the isotopically labeled standard (1-Phenylethanol-1,2-¹³C₂), the concentration of the unlabeled analyte in a sample can be accurately determined through the isotope dilution method. This technique is applied in studies such as analyzing the emission of volatile organic compounds from plants. nii.ac.jp

For the analysis of 1-phenylethanol and its metabolites in complex biological matrices such as plasma or cell extracts, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The high selectivity and sensitivity of LC-MS/MS are essential for detecting and quantifying analytes at low concentrations.

1-Phenylethanol-1,2-¹³C₂ serves as an ideal internal standard for these applications. It co-elutes with the unlabeled analyte during the LC separation but is distinguished by the mass spectrometer due to its higher mass. In the tandem MS (MS/MS) stage, a specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces matrix interference. The ratio of the signal from the analyte to the signal from the stable isotope-labeled internal standard allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. This approach has been used to trace the metabolic pathways of related labeled compounds in cellular models.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

The precise analysis of isotopically labeled compounds such as 1-Phenylethanol-1,2-13C2 is critical for its application in various research fields. Chromatographic techniques are indispensable for confirming the chemical purity and, crucially, for determining the enantiomeric excess (ee) of this chiral alcohol. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Gas Chromatography (GC) are the primary methods employed for these detailed analytical characterizations.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful technique for the separation of enantiomers, enabling accurate determination of enantiomeric excess. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.

For the enantioseparation of 1-phenylethanol and its isotopologues, polysaccharide-based CSPs are highly effective. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® and Lux® series) have demonstrated excellent resolving power. For instance, a Lux Cellulose-3 column has been successfully used to achieve baseline separation of (R)- and (S)-1-phenylethanol enantiomers. mdpi.com The choice of mobile phase is critical for optimizing this separation. A common mobile phase composition for normal-phase chromatography is a mixture of n-heptane and an alcohol modifier, such as 2-propanol. mdpi.comdaicelchiral.com The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can improve peak shape and resolution. mdpi.com

In a typical application, a mobile phase consisting of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 98.7/1.3/0.15 (v/v/v) has been shown to be effective. mdpi.com The analysis is often conducted at a controlled temperature, for example, 15°C, to enhance selectivity, with a flow rate of 1.0 mL/min. mdpi.com Detection is commonly performed using a UV detector set at a wavelength of 254 nm, where the phenyl group of the molecule exhibits strong absorbance. mdpi.com Studies have also utilized Chiralcel OB columns for determining the concentrations of 1-phenylethanol enantiomers. nih.govsemanticscholar.org The ability to achieve high enantiomeric excess (up to 100% ee) has been demonstrated in enzymatic kinetic resolution studies, with HPLC being the analytical method of choice for verification. nih.gov

Table 1: HPLC Conditions for Enantiomeric Separation of 1-Phenylethanol

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Lux Cellulose-3 | Chiralcel OB |

| Mobile Phase | n-heptane/2-propanol/TFA (98.7/1.3/0.15, v/v/v) mdpi.com | n-heptane/2-propanol (95/5) daicelchiral.com |

| Flow Rate | 1.0 mL/min mdpi.com | 1.0 mL/min daicelchiral.com |

| Temperature | 15°C mdpi.com | 25°C daicelchiral.com |

| Detection | UV at 254 nm mdpi.com | UV at 254 nm daicelchiral.com |

| Application | Baseline chiral separation mdpi.com | Determination of enantiomer concentrations nih.govsemanticscholar.org |

This table presents example conditions for the HPLC analysis of 1-phenylethanol enantiomers based on published research.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is a highly sensitive method suitable for the analysis of volatile compounds like 1-phenylethanol. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information, which is particularly useful for analyzing isotopically labeled compounds. For chiral separations, specialized capillary columns with a chiral stationary phase are required.

A frequently used column for the enantiomeric resolution of 1-phenylethanol is the Astec® CHIRALDEX™ B-PM, which is a permethylated beta-cyclodextrin-based CSP. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This type of column allows for the effective separation of the (R)- and (S)-enantiomers. Typical GC analysis is performed isothermally, for example, with an oven temperature of 120°C. sigmaaldrich.com The injector and detector temperatures are generally set higher, around 250°C, to ensure efficient vaporization of the sample and prevent condensation. sigmaaldrich.com

Helium is commonly used as the carrier gas. sigmaaldrich.com The sample, dissolved in a suitable solvent like methanol (B129727), is injected in split mode to avoid column overloading. sigmaaldrich.com A Flame Ionization Detector (FID) is often used for quantification due to its robustness and wide linear range. sigmaaldrich.com For 1-Phenylethanol-1,2-13C2, GC-MS is the preferred method as it can distinguish the labeled compound from its unlabeled counterpart by the mass shift (M+2) in the mass spectrum. researchgate.netsigmaaldrich.comsigmaaldrich.com While standard non-polar columns like HP-5 can be used for general purity analysis, they are incapable of separating the enantiomers of 1-phenylethanol. figshare.com Chiral GC analysis has been instrumental in studying the enantioselective oxidation of secondary alcohols, where the selective conversion of one enantiomer is monitored. researchgate.net

Table 2: GC Conditions for Enantiomeric Separation of 1-Phenylethanol

| Parameter | Condition |

|---|---|

| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) sigmaaldrich.com |

| Oven Temperature | 120°C (Isothermal) sigmaaldrich.com |

| Injector Temperature | 250°C sigmaaldrich.com |

| Detector (FID) Temp. | 250°C sigmaaldrich.com |

| Carrier Gas | Helium sigmaaldrich.com |

| Injection | 1 µL, 80:1 split sigmaaldrich.com |

| Sample Preparation | 3 mg/mL in methanol sigmaaldrich.com |

| Elution Order | Peak 1: (R)-(+)-1-phenylethanol, Peak 2: (S)-(-)-1-phenylethanol sigmaaldrich.com |

This table outlines a typical set of conditions for the GC analysis of 1-phenylethanol enantiomers.

Mechanistic Elucidation and Reaction Pathway Studies Using 1 Phenylethanol 1,2 13c2

Tracer Studies in Organic Reaction Mechanisms

Isotopic labeling is a definitive method for tracing the movement of atoms throughout a chemical reaction. The use of 1-Phenylethanol-1,2-¹³C₂ as a starting material allows researchers to follow the C1-C2 bond and its constituent atoms, providing unambiguous evidence for or against proposed mechanistic pathways.

Investigation of Carbon Atom Flow and Rearrangements in Synthetic Transformations

In many synthetic transformations, molecules can undergo complex skeletal rearrangements. By using 1-Phenylethanol-1,2-¹³C₂, the connectivity of the labeled carbons can be monitored in the final products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

For instance, consider a hypothetical acid-catalyzed dehydration of 1-Phenylethanol-1,2-¹³C₂ followed by a potential rearrangement. The expected product is styrene (B11656). By analyzing the ¹³C NMR spectrum of the resulting styrene, the position of the labels can be determined. If no rearrangement occurs, the labels will be found at the C1 and C2 positions of the styrene side chain. However, if a mechanism involving a carbocation rearrangement were to occur, the labels might "scramble" or move to different positions in the molecule. The precise location of the ¹³C atoms in the product provides a clear map of the carbon atom flow.

A key application of such tracer studies is in understanding biosynthetic pathways. For example, in studies of plant biochemistry, labeled precursors are fed to an organism to determine the origin of complex natural products. Research on the biosynthesis of acetophenone (B1666503) and 1-phenylethanol (B42297) in Camellia sinensis flowers utilized stable isotope-labeled L-phenylalanine to trace its conversion into these volatile compounds, demonstrating the power of isotopic labeling in elucidating metabolic pathways. nii.ac.jp

Elucidation of Reaction Intermediates and Transition States

Isotopically labeling a reactant like 1-phenylethanol can help in the detection and characterization of fleeting reaction intermediates. The ¹³C nucleus has a nuclear spin and can be observed by NMR spectroscopy, providing a distinct signal that can be tracked during a reaction.

In mechanistic studies of catalytic reactions, identifying the structure of the catalyst-substrate complex is crucial. For example, in the ruthenium-catalyzed racemization of 1-phenylethanol, which is important in dynamic kinetic resolution processes, the formation of an alkoxide intermediate is proposed. diva-portal.org By using ¹³C-labeled 1-phenylethanol, the formation of a ruthenium-alkoxide complex can be confirmed and characterized by in-situ NMR spectroscopy. The chemical shifts and coupling constants of the labeled carbons provide detailed structural information about the intermediate. diva-portal.org

A study on a ruthenium-catalyzed hydrogen transfer reaction successfully characterized a secondary alkoxide complex at low temperatures using ¹³C NMR. The diastereotopic nature of the carbonyl groups in the catalyst became evident in the NMR spectrum upon binding of the chiral alkoxide ligand, confirming its attachment to the metal center. diva-portal.org

Table 1: Illustrative ¹³C NMR Data for Intermediate Characterization This table represents hypothetical data to illustrate how ¹³C NMR shifts could be used to identify a metal-alkoxide intermediate.

| Compound / Intermediate | Labeled Carbon | Chemical Shift (δ, ppm) | Observation |

|---|---|---|---|

| 1-Phenylethanol-1,2-¹³C₂ | ¹³C1-OH | ~70 | Starting alcohol carbinol carbon signal. |

| 1-Phenylethanol-1,2-¹³C₂ | ¹³CH₃ | ~25 | Starting alcohol methyl carbon signal. |

| [Ru]-O-¹³CH(¹³CH₃)Ph | ¹³C1-O-[Ru] | ~85 | Downfield shift upon coordination to the metal center, indicating formation of the alkoxide intermediate. |

| [Ru]-O¹³CH(¹³CH₃)Ph | ¹³CH₃ | ~28 | Slight shift in the methyl carbon signal upon complexation. |

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. db-thueringen.de Measuring the KIE is a highly sensitive probe for determining the rate-determining step of a reaction and the nature of the transition state. harvard.edu It is calculated as the ratio of the rate constant of the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy).

Primary Kinetic Isotope Effects with 1-Phenylethanol-1,2-¹³C₂

A primary KIE is observed when a bond to the isotopically labeled atom is being formed or broken in the rate-determining step of the reaction. db-thueringen.de For ¹³C, primary KIEs are typically in the range of 1.02-1.07 for bond cleavage.

Consider the oxidation of 1-phenylethanol to acetophenone. A plausible mechanism involves the cleavage of the C-H bond at the C1 position in the rate-limiting step. While labeling at C1 and C2 with ¹³C does not directly probe the C-H bond, a related primary KIE could be observed in a reaction involving the cleavage of the C1-C2 bond. For example, in a hypothetical retro-aldol type reaction where the C1-C2 bond of 1-phenylethanol is cleaved in the slow step, a significant primary ¹³C KIE would be expected. A measured k₁₂/k₁₃ > 1 would provide strong evidence that this bond cleavage is part of the rate-determining step.

Table 2: Representative Data for a Primary ¹³C KIE Study This table presents hypothetical results for a reaction involving C1-C2 bond cleavage as the rate-determining step.

| Reactant | Rate Constant (s⁻¹) | KIE (k_light / k_heavy) | Mechanistic Implication |

|---|---|---|---|

| Unlabeled 1-Phenylethanol | k_light = 1.50 x 10⁻⁴ | 1.04 | The observed KIE is significantly greater than 1, supporting a mechanism where the C1-C2 bond is broken in the rate-determining transition state. |

| 1-Phenylethanol-1,2-¹³C₂ | k_heavy = 1.44 x 10⁻⁴ |

Secondary Kinetic Isotope Effects with 1-Phenylethanol-1,2-¹³C₂

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. db-thueringen.de These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization or the steric environment of the labeled carbon in the transition state.

In the oxidation of 1-Phenylethanol-1,2-¹³C₂ to acetophenone, the hybridization of C1 changes from sp³ (in the alcohol) to sp² (in the ketone). This change in hybridization at a labeled center during the rate-determining step would lead to a secondary KIE.

An α-secondary KIE would be measured at C1. The change from sp³ to the more constrained sp² hybridization in the transition state typically results in a normal KIE (k₁₂/k₁₃ > 1), often in the range of 1.01-1.03.

A β-secondary KIE could be measured at C2. The effect of the hybridization change at C1 on the adjacent C2 atom is usually smaller but can still be detected.

Observing such a secondary KIE would support a mechanism where the oxidation and rehybridization at C1 occur in the rate-limiting step.

Applications in Metabolic Pathway Analysis and Biosynthesis Research

Tracing Carbon Flux in Diverse Biological Systems

Carbon flux analysis is a critical methodology for understanding how living systems process nutrients and allocate resources for energy, growth, and the synthesis of essential biomolecules.

Metabolic Flux Analysis (MFA) in Mammalian Cell Cultures

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates of reactions within a metabolic network. While ¹³C-labeled glucose and glutamine are the most common tracers for studying central carbon metabolism in mammalian cells, labeled aromatic compounds like 1-Phenylethanol-1,2-13C2 and its precursors offer unique advantages for probing specific pathways. nih.govvanderbilt.edu For instance, studies using its precursor, Acetophenone-1,2-13C2, have been employed to track carbon flow and quantify metabolic flux in human liver carcinoma cells (HepG2).

By administering 1-Phenylethanol-1,2-13C2 to cell cultures, researchers can trace its metabolism through pathways such as oxidation, conjugation, and degradation. The appearance of the ¹³C₂-labeled backbone in downstream products allows for the precise calculation of flux through these specific routes, offering insights into cellular responses to various stimuli or disease states. This approach is particularly useful for studying the metabolism of xenobiotics and aromatic compounds in tissues like the liver.

Elucidation of Microbial Metabolic Pathways (e.g., Ehrlich Pathway, Shikimate Pathway)

Microorganisms utilize a diverse array of metabolic pathways to break down and synthesize compounds. Isotopic tracers are essential for mapping these complex networks. nih.govresearchgate.net

The Ehrlich Pathway is a key route in microorganisms like Saccharomyces cerevisiae for the catabolism of amino acids into higher alcohols. For example, L-phenylalanine is converted to 2-phenylethanol (B73330), a valuable aroma compound. frontiersin.org This pathway proceeds through transamination, decarboxylation, and reduction steps. Introducing 1-Phenylethanol-1,2-13C2 into a microbial culture can help elucidate the reversibility and kinetics of the final reduction step, which is typically catalyzed by an alcohol dehydrogenase. Observing the isotopic label in its oxidized precursor, acetophenone (B1666503), would confirm the activity of this reverse reaction.

The Shikimate Pathway is fundamental in microbes and plants for the de novo synthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. chemrxiv.orgrsc.org While 1-Phenylethanol (B42297) is not a direct intermediate of this anabolic pathway, its biosynthesis is directly linked to it via the precursor L-phenylalanine. researchgate.net Research often employs labeled precursors earlier in the pathway, such as ¹³C-labeled shikimic acid or glucose, to trace carbon flow towards aromatic compounds. nih.govnih.gov Conversely, using 1-Phenylethanol-1,2-13C2 allows scientists to study the catabolic fate of these aromatic structures, providing a more complete picture of the entire life cycle of these important molecules within the cell.

| Precursor Fed | Organism | Key Labeled Products | Pathway Elucidated |

| L-[¹³C₆]-Threonine | Saccharomyces cerevisiae | ¹³C-1-Butanol | Endogenous 1-Butanol Synthesis |

| [1-¹³C]-Glucose | Ophiorrhiza pumila | ¹³C-Camptothecin | Shikimate & MEP Pathways |

| L-[²H₈]-Phenylalanine | Rose Protoplasts | [²Hₙ]-2-Phenylethanol | Phenylalanine Catabolism |

| [¹³C₅]-Shikimic Acid | Rose Protoplasts | [¹³C₅]-2-Phenylethanol | Shikimate to Phenylpropanoid |

This table illustrates how various labeled precursors are used to trace different metabolic pathways in a range of organisms. The principle is directly applicable to studies using 1-Phenylethanol-1,2-13C2.

Biosynthesis Research in Plant Secondary Metabolites

Plants synthesize a vast and complex array of secondary metabolites, many of which have important ecological functions or applications as fragrances, flavors, and pharmaceuticals. pomics.com Stable isotope labeling is a cornerstone technique for unraveling the biosynthetic origins of these compounds. pomics.com

Research on the flowers of the tea plant (Camellia sinensis) has demonstrated that 1-phenylethanol is a major volatile compound derived from the amino acid L-phenylalanine. researchgate.netnii.ac.jp In feeding experiments using stable isotope-labeled L-phenylalanine, scientists confirmed its conversion to both acetophenone and 1-phenylethanol. researchgate.netresearchgate.net Using 1-Phenylethanol-1,2-13C2 in similar experiments would allow researchers to investigate its subsequent transformations, such as glycosylation (attachment of a sugar molecule) or further oxidation, which are common modifications in plant metabolic networks. researchgate.net The dual ¹³C label is particularly advantageous as it allows researchers to track the integrity of the phenylethyl backbone during these enzymatic steps.

Enzymatic Mechanism Studies

Beyond mapping pathways, 1-Phenylethanol-1,2-13C2 is a sophisticated tool for dissecting the precise actions of individual enzymes.

Characterization of Enzyme Kinetics and Catalytic Mechanisms with Labeled Substrates

The study of enzyme kinetics reveals how quickly an enzyme works and its affinity for its substrate. When an atom in the substrate is replaced with a heavier isotope, it can sometimes alter the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE). Measuring the KIE provides powerful evidence for determining the rate-limiting step of an enzymatic reaction. researchgate.netresearchgate.net

For example, (S)-1-phenylethanol dehydrogenase (PED) is an enzyme that catalyzes the oxidation of (S)-1-phenylethanol to acetophenone. nih.govmlbke.com By comparing the reaction rates (kcat) of the unlabeled 1-phenylethanol versus 1-Phenylethanol-1,2-13C2, researchers can determine if the cleavage of the C-H bond at the C1 position is the slowest step in the catalytic cycle. A significant difference in rates would point to this bond-breaking event as the bottleneck of the reaction.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | KIE (kcatH / kcatC) |

| (S)-1-Phenylethanol | 15.0 | 0.5 | 30.0 | \multirow{2}{*}{2.5} |

| (S)-1-Phenylethanol-1,2-13C2 | 6.0 | 0.5 | 12.0 |

This hypothetical data table illustrates how kinetic parameters for an alcohol dehydrogenase might differ when using an unlabeled versus a ¹³C-labeled substrate. The resulting Kinetic Isotope Effect (KIE > 1) would suggest that C-H bond cleavage is a rate-limiting step.

Probing Stereospecificity and Enantioselectivity of Biotransformations

Many enzymes are highly selective, acting on only one of two mirror-image forms (enantiomers) of a chiral molecule. scitechnol.com 1-Phenylethanol is chiral, existing as (R)- and (S)-enantiomers. bibliotekanauki.pl This property is exploited in enzymatic kinetic resolution, a process used to separate a racemic mixture (a 50:50 mix of both enantiomers) to produce an enantiomerically pure compound. nih.govnih.gov

Using racemic 1-Phenylethanol-1,2-13C2 as a substrate for a stereospecific enzyme, such as a lipase (B570770) or an acylase, provides an unambiguous method to track the transformation. nih.gov For example, if an enzyme selectively acylates the (R)-enantiomer, analysis of the reaction mixture over time would show a decrease in the concentration of the labeled (R)-1-phenylethanol and a corresponding increase in the labeled (R)-1-phenylethyl acetate (B1210297) product. Meanwhile, the concentration of the labeled (S)-1-phenylethanol would remain unchanged. This use of a stable isotope label, detectable by mass spectrometry, offers a clear and quantitative confirmation of the enzyme's stereopreference, which is crucial for developing biocatalysts for the synthesis of chiral drugs and other high-value chemicals. scitechnol.comniscpr.res.in

| Compound | Initial Concentration (mM) | Final Concentration (mM) | Isotopic Label |

| (R)-1-Phenylethanol | 50 | 5 | ¹³C₂ |

| (S)-1-Phenylethanol | 50 | 50 | ¹³C₂ |

| (R)-1-Phenylethyl acetate | 0 | 45 | ¹³C₂ |

| (S)-1-Phenylethyl acetate | 0 | 0 | - |

This table represents a hypothetical outcome of an enzymatic kinetic resolution using racemic 1-Phenylethanol-1,2-13C2. The data clearly shows the selective conversion of the (R)-enantiomer, demonstrating the enzyme's stereospecificity.

Investigation of Oxygen Incorporation from Water in Biological Oxidations (e.g., using 18O labeling in conjunction)

The dual isotopic labeling strategy, employing both stable carbon isotopes (¹³C) within the target molecule and oxygen-18 (¹⁸O) in the surrounding medium, is a powerful technique for elucidating the mechanisms of biological oxidation reactions. In the context of 1-Phenylethanol-1,2-¹³C₂, this approach can definitively trace the origin of oxygen atoms incorporated into metabolites.

A key application of this method is in studying anaerobic metabolic pathways. For instance, in the anaerobic oxidation of ethylbenzene (B125841) by certain denitrifying bacteria, 1-phenylethanol is the initial product. To determine the source of the hydroxyl group's oxygen atom, experiments have been conducted using ¹⁸O-enriched water (H₂¹⁸O). researchgate.net When the bacterium Azoarcus sp. strain EB1 metabolizes ethylbenzene in the presence of H₂¹⁸O, mass spectrometry (GC-MS) analysis of the resulting 1-phenylethanol shows a proportional increase in the mass-to-charge ratio (m/z) of the molecular ion (from 122 to 124) and key oxygen-containing fragments (from 107 to 109). researchgate.net This mass shift directly demonstrates that the oxygen atom is incorporated from water, not from an alternative source like an intramolecular rearrangement or residual dissolved oxygen. researchgate.net This type of experiment, when performed with 1-Phenylethanol-1,2-¹³C₂, would allow researchers to simultaneously track the fate of the carbon skeleton and the origin of newly introduced functional groups.

The general principle, known as the ¹⁸O isotope shift in ¹³C nuclear magnetic resonance (NMR), confirms that an ¹⁸O atom directly bonded to a ¹³C atom causes a small but detectable upfield shift in the ¹³C NMR signal. cdnsciencepub.com This allows for the unambiguous identification of intact C-O bonds throughout a metabolic pathway. cdnsciencepub.com This combined isotopic approach is invaluable for differentiating between various enzymatic mechanisms, such as those catalyzed by dehydrogenases versus monooxygenases, and for understanding the fundamental chemistry of biological water-splitting and oxygenation reactions. researchgate.netresearchgate.net

Research Applications in Understanding Compound Metabolism in Biological Models

The isotopically labeled compound 1-Phenylethanol-1,2-¹³C₂ serves as a critical tracer for investigating how analogous chemical structures are processed and broken down in various biological systems. Its stable isotope signature allows for precise tracking of metabolic fates without the complications of radioactive tracers.

Preclinical Metabolic Fate Studies of Analogue Compounds

The metabolic pathways established for 1-phenylethanol serve as a valuable reference for preclinical studies on the fate of structurally related compounds. The introduction of different functional groups can significantly alter how a molecule is metabolized.

For example, studies on chlorinated analogues of DDT, such as 1-(p-chlorophenyl)-1-phenylethanol, have been conducted using Pseudomonas species. asm.org In this case, the bacterium preferentially attacks and cleaves the unsubstituted aromatic ring first, leading to the formation of p-chlorophenylcarboxylic acids. asm.org This demonstrates how the presence of a halogen on one ring directs the metabolic machinery to the other, a finding crucial for predicting the environmental persistence and biodegradation of such pollutants.

Another analogue, 2-(Methylsulfonyl)-1-phenylethanol, shows different metabolic resistance compared to 1-phenylethanol. While Arthrobacter metabolizes 1-phenylethanol via oxidation to acetophenone, the methylsulfonyl group in the analogue resists enzymatic cleavage by alcohol dehydrogenases. Instead, organisms like Nocardia T5 are forced to utilize the ring-hydroxylation pathway.

The metabolic fate of mandelic acid, which is structurally similar to a potential oxidized metabolite of 1-phenylethanol, has been studied in rats. These studies investigate the stereoselectivity of its metabolism and disposition, revealing that different enantiomers can follow distinct metabolic routes, with one being preferentially converted to phenylglyoxylic acid. researchgate.net Such preclinical animal model studies are essential for understanding the potential biotransformation of xenobiotics in mammals.

The table below provides examples of metabolic studies on compounds analogous to 1-phenylethanol.

| Analogue Compound | Biological Model | Key Metabolic Finding |

| 1-(p-chlorophenyl)-1-phenylethanol | Pseudomonas sp. | Preferential cleavage of the non-chlorinated aromatic ring. asm.org |

| 2-(Methylsulfonyl)-1-phenylethanol | Bacterial Systems (Nocardia, Arthrobacter) | The methylsulfonyl group resists initial oxidation, forcing a ring-hydroxylation pathway. |

| Mandelic Acid | Rats | Stereoselective metabolism, with different fates for (R)- and (S)-enantiomers. researchgate.net |

| 2-Amino-1-phenylethanol | Not specified | Identified as a noradrenaline analogue, suggesting potential interaction with related metabolic pathways. selleckchem.com |

Stereochemical Aspects and Chiral Recognition Studies

Enantioselective Synthesis and Resolution Methodologies for 1-Phenylethanol-1,2-¹³C₂

The preparation of enantiomerically pure 1-Phenylethanol-1,2-¹³C₂ can be achieved through two primary routes: enantioselective synthesis, where one enantiomer is preferentially formed, and kinetic resolution, where one enantiomer of a racemic mixture is selectively reacted, allowing for the separation of the unreacted enantiomer.

Asymmetric reduction of the corresponding prochiral ketone, acetophenone-1,2-¹³C₂, is a highly effective method for the enantioselective synthesis of 1-Phenylethanol-1,2-¹³C₂. This can be accomplished using both chemical and biocatalytic approaches.

Chemical Asymmetric Reduction:

Chiral catalysts are pivotal in achieving high enantioselectivity in the reduction of acetophenone (B1666503). The Corey-Bakshi-Shibata (CBS) reduction, for instance, employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones. magritek.com The catalyst, activated by a borane (B79455) source, coordinates with the ketone in a conformationally restricted manner, directing the hydride attack to one face of the carbonyl group, thus producing one enantiomer in excess. magritek.com

Another prominent method is transfer hydrogenation, often utilizing ruthenium-based catalysts with chiral ligands. For example, a complex of [{RuCl₂(p-cymene)}₂] with a pseudo-dipeptide ligand can efficiently catalyze the asymmetric reduction of acetophenone derivatives using 2-propanol as the hydrogen source, yielding the corresponding alcohol with excellent enantiomeric excess (ee). sigmaaldrich.com

Biocatalytic Asymmetric Reduction:

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes like alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of ketones. nih.gov These biocatalysts often exhibit high enantioselectivity under mild reaction conditions. For instance, Ispir bean (Phaseolus vulgaris), which contains ADHs, has been used to produce (S)-1-phenylethanol with over 99% ee from acetophenone. researchgate.net The process typically involves a cofactor regeneration system, often using glucose as a cosubstrate. researchgate.net Similarly, various microorganisms have been screened for their ability to reduce acetophenone to either the (R)- or (S)-enantiomer with high purity. researchgate.net

Table 1: Examples of Asymmetric Reduction of Acetophenone to 1-Phenylethanol (B42297) Note: This data is for unlabeled acetophenone and serves as a model for the synthesis of 1-Phenylethanol-1,2-¹³C₂.

| Catalyst/Biocatalyst | Chiral Ligand/Medium | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CBS Catalyst | (S)-(-)-2-Amino-3-(p-hydroxy)phenyl-1,1-diphenylpropan-1-ol derived | (S)-1-phenylethanol | Up to 97% | psu.edu |

| [{RuCl₂(p-cymene)}₂] | Pseudo-dipeptide | Not specified | Excellent | sigmaaldrich.com |

| Ispir bean (Phaseolus vulgaris) | Whole-cell biocatalyst | (S)-1-phenylethanol | >99% | researchgate.net |

| Baker's Yeast | Calcium-alginate-entrapped | Not specified | High | nih.gov |

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture of 1-Phenylethanol-1,2-¹³C₂. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, most commonly an enzyme. Lipases are frequently employed for this purpose in a process called enantioselective acylation.

In a typical lipase-catalyzed kinetic resolution, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. nih.gov The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. nih.gov For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is highly effective in the resolution of 1-phenylethanol. scirp.orgscielo.br It preferentially acylates the (R)-enantiomer, resulting in the formation of (R)-1-phenylethyl acetate and leaving behind unreacted (S)-1-phenylethanol of high enantiomeric purity. nih.govscielo.br The separation of the resulting ester from the unreacted alcohol can then be readily achieved by chromatography.

The efficiency of the resolution is influenced by several factors, including the choice of lipase, acyl donor, solvent, and temperature. nih.govscirp.org Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer. scielo.brbeilstein-journals.org This is often achieved by combining the enzyme with a metal catalyst that facilitates the racemization of the alcohol. scielo.brbeilstein-journals.org

Table 2: Enzyme-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol Note: This data is for unlabeled 1-phenylethanol and is representative of the resolution of 1-Phenylethanol-1,2-¹³C₂.

| Enzyme | Acyl Donor | Solvent | Resolved Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 (CALB) | Vinyl Acetate | n-Hexane | (S)-1-phenylethanol | ~50% | >99% | nih.gov |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | (S)-1-phenylethanol | 41% (alcohol) | Not specified | scielo.br |

| Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | n-Hexane | (R)-1-phenylethyl acetate | Low conversion | Not specified | scirp.org |

| Acylase I | Vinyl Acetate | Hexane | (S)-1-phenylethanol | Not specified | High | nih.govunits.it |

Chiral Recognition in Biocatalysis and Biological Interactions

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral substance. This phenomenon is fundamental to the stereospecificity observed in biological systems and biocatalysis.

The ability of enzymes to discriminate between the enantiomers of 1-phenylethanol is a classic example of chiral recognition. This specificity is dictated by the three-dimensional structure of the enzyme's active site.

For instance, the crystal structure of (S)-1-phenylethanol dehydrogenase (PED) from the denitrifying bacterium strain EbN1 has been elucidated. nih.govacs.org Modeling of the substrate acetophenone within the active site revealed the structural basis for the enzyme's high enantioselectivity in the reduction to (S)-1-phenylethanol. nih.govacs.org The active site forms a chiral pocket that preferentially binds the substrate in an orientation that leads to the formation of the (S)-enantiomer. nih.govacs.org Furthermore, the enzyme exhibits inhibition by the "wrong" enantiomer, (R)-1-phenylethanol, highlighting the precise molecular recognition at the active site. nih.govacs.org

Lipases, such as CALB, also possess a chiral binding pocket. In the acylation of 1-phenylethanol, the (R)-enantiomer fits more favorably into the active site, allowing for efficient catalysis, while the (S)-enantiomer binds less effectively, resulting in a much slower reaction rate. This difference in binding affinity and catalytic efficiency is the basis for the kinetic resolution.

The interaction of the enantiomers of 1-phenylethanol with other chiral biomolecules can be investigated using various analytical techniques, providing insights into the nature of chiral recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying host-guest interactions in solution. acs.org Chiral solvating agents or chiral porous organic cages can be used to create diastereomeric environments for the enantiomers of 1-phenylethanol, leading to distinct signals in the NMR spectrum. acs.orgacs.orgkaist.ac.kr For example, studies using a chiral porous organic cage (CC3-R) have shown preferential interaction with one enantiomer of 1-phenylethanol. acs.orgdiamond.ac.ukliverpool.ac.uk The changes in chemical shifts upon complexation can provide information about the binding affinity and the specific points of interaction. acs.org

X-ray Crystallography: X-ray crystallography provides a detailed, atomic-level view of the interaction between a chiral molecule and a biomolecule. The co-crystallization of 1-phenylethanol enantiomers with proteins, such as galectin-3, can reveal the specific hydrogen bonding, hydrophobic, and van der Waals interactions that govern the binding affinity and selectivity. lu.se For example, the orientation of the hydroxyl and phenyl groups of each enantiomer within the binding site can explain why one enantiomer may be a more potent inhibitor or substrate. lu.se

Computational Modeling: Molecular docking and simulations are valuable tools for predicting and understanding the interactions between chiral molecules and biomolecules. diamond.ac.ukacs.org These methods can calculate the binding energies of the two enantiomers of 1-phenylethanol with a receptor, such as a protein or a cyclodextrin. acs.org For instance, molecular docking has shown that the (S)-enantiomer of 1-phenylethanol has a stronger binding affinity with (2-hydroxypropyl)-beta-cyclodextrin compared to the (R)-enantiomer, which correlates with experimental separation results. acs.org These models can highlight the key intermolecular forces responsible for chiral discrimination.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes for More Complex Isotopic Labeling Patterns

The synthesis of isotopically labeled compounds is continuously evolving, with a drive towards greater complexity and precision. Future research will likely focus on developing more sophisticated and efficient methods for introducing isotopic labels into molecules like 1-phenylethanol (B42297).

Emerging trends include the use of automated synthesis platforms and the development of novel labeling reagents, which promise to make the synthesis of complex isotopically labeled compounds more versatile and accessible. adesisinc.com Innovations in green chemistry are also leading to more environmentally friendly and cost-effective synthesis routes. adesisinc.com

One promising area is the advancement of biocatalytic methods. For instance, the use of NADH-dependent reductase enzymes can enable the asymmetric reductive deuteration of precursors, offering high chemo-, stereo-, and isotopic selectivity in a single step. nih.gov This approach, which uses mild conditions and abundant deuterium (B1214612) sources like heavy water (²H₂O), represents a significant improvement over traditional chemocatalytic strategies. nih.gov Such biocatalytic systems could be adapted for the synthesis of 1-Phenylethanol-1,2-13C2 and its derivatives with even more complex labeling patterns.

Furthermore, multicomponent reactions (MCRs) are emerging as a powerful strategy for the rapid generation of complex and diverse molecules. rug.nl These reactions, where three or more reactants combine in a single step, offer high efficiency and atom economy, making them ideal for the synthesis of isotopically labeled compounds. rug.nl

| Synthetic Approach | Advantages | Potential Application for 1-Phenylethanol-1,2-13C2 |

| Automated Synthesis Platforms | Increased efficiency, high throughput, and reproducibility. | Rapid synthesis of a library of 1-phenylethanol derivatives with varied isotopic labeling patterns. |

| Novel Labeling Reagents | Greater control over the position and type of isotopic label. | Introduction of additional stable isotopes (e.g., ¹⁵N, ¹⁸O) into the phenylethanol scaffold. |

| Biocatalysis (e.g., Reductases) | High selectivity (chemo-, stereo-, and isotopic), mild reaction conditions. | Enantiomerically pure synthesis of chiral 1-phenylethanol isotopologues. |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and molecular diversity. | One-pot synthesis of complex phenylethanol derivatives with multiple isotopic labels. |

Integration with Advanced Analytical Platforms for Multi-Omics Studies

The integration of stable isotope labeling with advanced analytical platforms is revolutionizing systems biology. 1-Phenylethanol-1,2-13C2 can be a powerful tool in multi-omics studies, which combine data from genomics, proteomics, metabolomics, and lipidomics to provide a holistic view of a biological system. creative-proteomics.compharmiweb.com

In metabolomics, stable isotope labeling is crucial for tracing metabolic pathways, quantifying metabolite turnover, and identifying unknown compounds. nih.govsilantes.commpg.de By introducing 1-Phenylethanol-1,2-13C2 into a biological system, researchers can track the incorporation of the ¹³C labels into downstream metabolites, revealing the metabolic fate of the compound and the activity of related pathways. creative-proteomics.compharmiweb.com This approach moves beyond simple static measurements of metabolite concentrations to provide dynamic information about metabolic fluxes. nih.govfrontiersin.org

In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize labeled amino acids to quantify changes in protein expression. pharmiweb.comsilantes.com While not a direct application for 1-Phenylethanol-1,2-13C2, the principles of stable isotope labeling are central. The metabolic products of labeled phenylethanol could potentially interact with proteins, and isotopic labeling would be invaluable for identifying these protein targets and quantifying the interactions.

The combination of isotope labeling with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is particularly powerful. nih.gov These analytical techniques can distinguish between labeled and unlabeled molecules, allowing for precise quantification and structural elucidation. nih.gov

| Omics Field | Application of 1-Phenylethanol-1,2-13C2 | Expected Insights |

| Metabolomics | Tracer for metabolic pathway analysis. | Elucidation of the metabolic fate of phenylethanol, quantification of metabolic fluxes, and identification of novel metabolites. creative-proteomics.comnih.govfrontiersin.org |

| Proteomics | Identification of protein targets of phenylethanol and its metabolites. | Understanding the molecular mechanisms of action and potential off-target effects. |

| Lipidomics | Tracing the incorporation of carbon atoms into lipid structures. | Investigating the role of phenylethanol in lipid metabolism and signaling. |

| Genomics | Studying the effects of phenylethanol on gene expression. | Identifying gene regulatory networks influenced by phenylethanol metabolism. pharmiweb.comsilantes.com |

Exploration of 1-Phenylethanol-1,2-13C2 in Novel Biological Systems and Uncharted Pathways

While 1-phenylethanol is a known secondary metabolite found in various organisms, the full extent of its biological roles and metabolic pathways remains to be explored. hmdb.ca The use of 1-Phenylethanol-1,2-13C2 provides a powerful tool to venture into these uncharted territories.

One area of interest is the investigation of quorum sensing in microorganisms. 2-phenylethanol (B73330) has been identified as a quorum-sensing molecule in some yeast strains, influencing their proteomic, lipidomic, and metabolomic profiles. nih.gov Using 1-Phenylethanol-1,2-13C2 could help to dissect the specific metabolic pathways that are modulated by this signaling molecule in different microbial communities. nih.gov

Furthermore, stable isotope-labeled compounds are invaluable for discovering novel metabolic pathways. nih.gov Untargeted metabolomics studies using labeled precursors can reveal unexpected metabolites and biosynthetic routes that would be missed by traditional targeted analyses. nih.govfrontiersin.org By administering 1-Phenylethanol-1,2-13C2 to a biological system and analyzing the resulting labeled metabolites, researchers can map out previously unknown biochemical transformations. nih.govfrontiersin.org

The application of this labeled compound is not limited to microorganisms. It can be used to study xenobiotic metabolism in higher organisms, including the investigation of drug-like molecules. For example, studies on the metabolism of imidacloprid (B1192907) in the freshwater snail Lymnaea stagnalis have utilized metabolomics to identify affected pathways. boerenlandvogels.nl Similarly, 1-Phenylethanol-1,2-13C2 could be used to probe the metabolic fate and potential neurotoxic effects of aromatic compounds in various animal models.

Application of Computational Chemistry and Quantum Mechanical Modeling for Mechanistic Insights

Computational chemistry and quantum mechanical (QM) modeling have become indispensable tools for elucidating reaction mechanisms at the atomic level. numberanalytics.comijrpr.com When combined with experimental data from isotopic labeling studies, these computational approaches can provide profound insights into the transition states, reaction intermediates, and kinetic isotope effects of chemical and enzymatic reactions. acs.orgbris.ac.uk

For 1-Phenylethanol-1,2-13C2, computational methods can be applied to:

Predict Kinetic Isotope Effects (KIEs): Theoretical calculations can predict the changes in reaction rates that occur upon isotopic substitution. Comparing these predicted KIEs with experimentally measured values can help to validate proposed reaction mechanisms. acs.org

Model Enzyme-Catalyzed Reactions: Combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the active site of an enzyme that metabolizes 1-phenylethanol. tandfonline.comresearchgate.netmdpi.com This allows for the detailed investigation of the catalytic mechanism, including the roles of specific amino acid residues and the conformational changes that occur during the reaction. tandfonline.comresearchgate.net

Elucidate Reaction Pathways: Density Functional Theory (DFT) and other ab initio methods can be used to map out the potential energy surfaces of reactions involving 1-phenylethanol. numberanalytics.com This can help to identify the most likely reaction pathways and the structures of transient intermediates.

The synergy between experimental isotopic labeling and computational modeling provides a powerful approach to unraveling complex reaction mechanisms. numberanalytics.comacs.org This integrated strategy will undoubtedly play a crucial role in future research involving 1-Phenylethanol-1,2-13C2.

| Computational Method | Application to 1-Phenylethanol-1,2-13C2 | Insights Gained |

| Quantum Mechanics (QM) | Calculation of kinetic isotope effects (KIEs). | Validation of reaction mechanisms by comparing calculated and experimental KIEs. acs.org |

| QM/MM | Modeling of enzyme active sites. | Detailed understanding of enzyme-catalyzed reactions involving 1-phenylethanol. tandfonline.comresearchgate.netmdpi.com |

| Density Functional Theory (DFT) | Mapping of reaction energy profiles. | Identification of transition states and intermediates in chemical and biological transformations. numberanalytics.com |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of 1-phenylethanol in biological environments. | Understanding how the molecule interacts with its surroundings, such as cell membranes or protein binding pockets. springernature.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Phenylethanol-1,2-¹³C₂ while preserving isotopic integrity?

A catalytic hydration approach using styrene oxide (or a suitable alkene precursor) with acid catalysts (e.g., H₂SO₄) is common. Isotopic integrity requires minimizing side reactions that could scramble ¹³C labels. For example, controlled pH and low-temperature conditions reduce unintended bond cleavage or rearrangements . Confirm isotopic retention via ¹³C NMR, comparing peaks to unlabeled analogs .

Q. How can ¹³C NMR distinguish 1-Phenylethanol-1,2-¹³C₂ from unlabeled analogs?

The ¹³C-labeled carbons (C1 and C2) will exhibit distinct splitting patterns and enhanced signal intensity. Quantitative analysis of integration ratios in the ¹³C NMR spectrum validates isotopic enrichment (e.g., 99% ¹³C purity). Reference spectra for unlabeled 1-Phenylethanol (CAS 60-12-8) are critical for baseline comparisons .

Q. What purification methods are effective for isolating 1-Phenylethanol-1,2-¹³C₂ from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates the product from byproducts like styrene oxide or phenyl ether derivatives. Fraction analysis via TLC or GC-MS ensures purity. For trace impurities, recrystallization in ethanol-water mixtures may be employed .

Q. How does the isotopic labeling affect the compound’s physical properties (e.g., boiling point, solubility)?

While ¹³C labeling minimally alters physical properties, small changes in polarity due to isotopic mass may slightly shift boiling points (±1–2°C) or solubility. Experimental validation using differential scanning calorimetry (DSC) or Karl Fischer titration is recommended for precise characterization .

Advanced Research Questions

Q. How can 1-Phenylethanol-1,2-¹³C₂ be used as a tracer in metabolic studies?

The ¹³C labels enable tracking of metabolic pathways via mass spectrometry (MS) or magnetic resonance spectroscopy (MRS). For example, in microbial ethanol metabolism studies, the labeled carbons can distinguish between endogenous and exogenous ethanol degradation pathways . Optimize cell culture conditions to prevent isotopic dilution from natural-abundance carbon sources .

Q. What strategies resolve contradictions in reported ¹³C NMR chemical shifts for 1-Phenylethanol-1,2-¹³C₂?

Q. How can enantiomeric resolution of 1-Phenylethanol-1,2-¹³C₂ be achieved for chiral studies?

Chiral chromatography (e.g., Chiralcel OD-H column) or enzymatic resolution using lipases can separate enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral GC. Note that isotopic labeling may slightly alter retention times compared to unlabeled analogs .

Q. What experimental designs mitigate isotopic scrambling during derivatization (e.g., acetylation) of 1-Phenylethanol-1,2-¹³C₂?

Avoid high-temperature or strongly acidic/basic conditions during derivatization. Use mild acetylating agents (e.g., acetic anhydride with pyridine) at room temperature. Validate isotopic stability using tandem MS (e.g., LC-MS/MS) to confirm label retention in derivatives like ¹³C₂-acetate .

Q. How does the isotopic label influence kinetic isotope effects (KIE) in oxidation reactions of 1-Phenylethanol-1,2-¹³C₂?

¹³C labeling may slightly alter reaction rates due to differences in bond vibrational energies. Compare reaction kinetics (e.g., using NAD⁺-dependent alcohol dehydrogenase) between labeled and unlabeled substrates. KIE values >1 indicate rate-limiting steps involving C-H bond cleavage .

Q. What protocols ensure long-term stability of 1-Phenylethanol-1,2-¹³C₂ in storage?

Store under inert gas (argon) at –20°C in amber vials to prevent oxidation or photodegradation. Regularly assess stability via GC-MS or ¹³C NMR. For aqueous solutions, add stabilizers like ascorbic acid (0.1% w/v) to inhibit radical formation .

Methodological Guidance

Q. How to quantify ¹³C enrichment in 1-Phenylethanol-1,2-¹³C₂ using isotopic ratio mass spectrometry (IRMS)?

Q. How to optimize reaction yields in large-scale ¹³C-labeled synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.